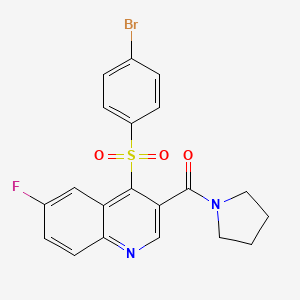
4-(4-bromobenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromobenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromobenzenesulfonyl group, a fluorine atom, and a pyrrolidine-1-carbonyl group attached to the quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the quinoline core with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Bromobenzenesulfonyl Group: The final step involves the sulfonylation of the quinoline derivative with 4-bromobenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-bromobenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce more complex biaryl compounds.
Aplicaciones Científicas De Investigación
4-(4-bromobenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study biological pathways and mechanisms.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of 4-(4-bromobenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-bromobenzenesulfonyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinoline: Similar structure but with a chlorine atom instead of fluorine.
4-(4-bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(4-bromobenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline can significantly influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications compared to its analogs.
Propiedades
IUPAC Name |
[4-(4-bromophenyl)sulfonyl-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O3S/c21-13-3-6-15(7-4-13)28(26,27)19-16-11-14(22)5-8-18(16)23-12-17(19)20(25)24-9-1-2-10-24/h3-8,11-12H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPADRGXPMJYIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

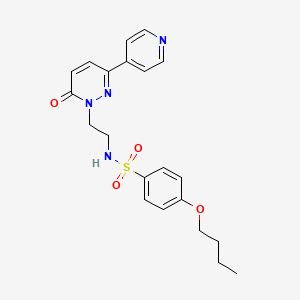
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2916452.png)
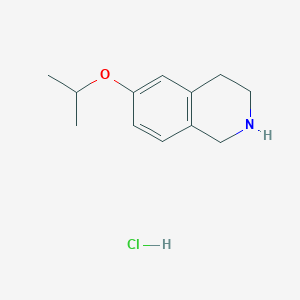
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2916454.png)
![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2916455.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)
![ethyl 7-butyl-6-(2-ethoxynaphthalene-1-carbonyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2916460.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]cyclopropanesulfonamide](/img/structure/B2916461.png)

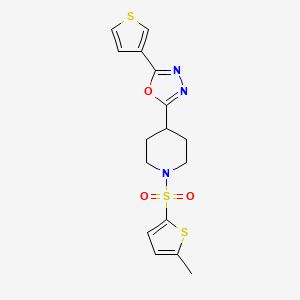
![3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916466.png)
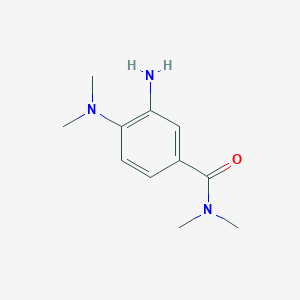
![7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2916470.png)
